molecular formula C6H7BO3S B3028857 (3-formyl-5-methylthiophen-2-yl)boronic acid CAS No. 36155-76-7

(3-formyl-5-methylthiophen-2-yl)boronic acid

Cat. No.: B3028857
CAS No.: 36155-76-7
M. Wt: 170.00
InChI Key: PTEVJUMNVGSFFN-UHFFFAOYSA-N
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Description

(3-formyl-5-methylthiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C6H7BO3S and a molecular weight of 169.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which also contains a formyl and a methyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

3-Formyl-5-Methyl-2-Thiopheneboronic acid, also known as (3-formyl-5-methylthiophen-2-yl)boronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like our 3-Formyl-5-Methyl-2-Thiopheneboronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Its physical and chemical properties such as boiling point, density, and pka have been predicted . These properties can influence its behavior in a chemical reaction.

Result of Action

The result of the action of 3-Formyl-5-Methyl-2-Thiopheneboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-formyl-5-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 3-formyl-5-methylthiophene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Properties

IUPAC Name

(3-formyl-5-methylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4-2-5(3-8)6(11-4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEVJUMNVGSFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)C)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263150
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-76-7
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methyl-2-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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